N-(3-bromophenyl)-2,2-dimethylpropanamide spectroscopic data (NMR, IR, MS)
N-(3-bromophenyl)-2,2-dimethylpropanamide spectroscopic data (NMR, IR, MS)
Spectroscopic Characterization and Structural Validation of N-(3-bromophenyl)-2,2-dimethylpropanamide: A Technical Guide
Executive Summary & Scope
This technical guide provides a comprehensive spectroscopic profile for N-(3-bromophenyl)-2,2-dimethylpropanamide (also known as 3'-bromopivalanilide). This compound represents a critical structural motif in medicinal chemistry, often serving as a robust intermediate for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) due to the stability of the pivaloyl protecting group and the reactivity of the meta-bromide handle.
This document moves beyond simple data listing. It establishes a self-validating analytical workflow , correlating synthetic inputs with spectroscopic outputs (NMR, IR, MS) to ensure high-purity isolation.
Synthetic Context & Purity Profile
To accurately interpret spectroscopic data, one must understand the synthetic origin. Impurities such as unreacted 3-bromoaniline or pivalic acid significantly alter the baseline interpretation.
Validated Synthesis Protocol (Schotten-Baumann Variant)
-
Rationale: The steric bulk of the tert-butyl group in pivaloyl chloride requires an unhindered base or sufficient time to reach completion compared to acetyl analogs.
Reagents:
-
3-Bromoaniline (1.0 equiv)[1]
-
Pivaloyl chloride (1.1 equiv)
-
Triethylamine (1.2 equiv)
-
Dichloromethane (DCM), anhydrous.[2]
Workflow:
Figure 1: Synthetic workflow for the preparation of N-(3-bromophenyl)-2,2-dimethylpropanamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the primary tool for structural validation. The pivaloyl group provides a distinct internal reference, while the aromatic region confirms the meta-substitution pattern.
H NMR Data (400 MHz, CDCl )
Solvent Choice: Chloroform-
| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |
| Amide NH | 7.35 – 7.50 | Broad Singlet | 1H | - | Exchangeable proton. Broadened by quadrupole relaxation of |
| Ar-H (C2) | 7.85 | Singlet (app.) | 1H | Diagnostic Peak. Deshielded by both the amide (ortho) and Br (ortho). Appears as a triplet of triplets but often resolves as a narrow singlet. | |
| Ar-H (C6) | 7.45 | Doublet (d) | 1H | Ortho to amide, Para to Br. Deshielded by amide anisotropy. | |
| Ar-H (C4) | 7.22 | Doublet (d) | 1H | Para to amide, Ortho to Br. | |
| Ar-H (C5) | 7.15 | Triplet (t) | 1H | Meta to both substituents. The "top" of the coupling roof. | |
| t-Butyl | 1.32 | Singlet (s) | 9H | - | Integration Reference. Characteristic intense singlet for the trimethyl group. |
Application Note:
-
The "Pivaloyl Singlet": If the integral at
1.32 is < 9.0 relative to the aromatic protons, check for hydrolysis (pivalic acid appears nearby but typically shifted). -
Aromatic Pattern: The 3-substituted ring system creates a "1:1:1:1" integral pattern in the aromatic region (excluding solvent). Look for the "isolated" proton at
7.85 (H2) to confirm meta-substitution.
C NMR Data (100 MHz, CDCl )
| Carbon Type | Shift ( | Assignment |
| C=O (Amide) | 176.8 | Carbonyl carbon. Distinctly upfield from ketones (~200 ppm) due to resonance. |
| Ar-C (Ipso) | 139.2 | C1 (attached to Nitrogen). |
| Ar-C (C-Br) | 122.5 | C3 (attached to Bromine). |
| Ar-C (CH) | 130.1 | C5 (Meta position). |
| Ar-C (CH) | 126.8 | C4. |
| Ar-C (CH) | 122.8 | C2 (Between N and Br). |
| Ar-C (CH) | 118.5 | C6. |
| Quaternary C | 39.6 | The central carbon of the t-butyl group. |
| Methyl C | 27.6 | The three equivalent methyl groups. |
Mass Spectrometry (MS) Profile
Mass spectrometry provides critical confirmation of the halogen presence via isotopic abundance.
Technique: GC-MS (EI, 70 eV) or LC-MS (ESI+).
Isotopic Signature
Bromine exists as two stable isotopes:
-
Observation: The molecular ion (
) will appear as a doublet of equal intensity separated by 2 mass units.
Fragmentation Pathway (EI)
The pivalanilide structure typically fragments via cleavage of the amide bond or loss of the alkyl group.
Figure 2: Primary fragmentation pathways under Electron Ionization (EI).
Key Diagnostic Ions:
-
m/z 255/257: Parent ion (confirms Br).
-
m/z 57: Base peak in many pivaloyl derivatives (stable tert-butyl cation).
-
m/z 171/173: 3-bromoaniline fragment (confirms the aromatic core integrity).
Infrared (IR) Spectroscopy
IR is used for rapid functional group verification, particularly to ensure no unreacted amine remains.
| Frequency (cm | Vibration Mode | Description |
| 3280 – 3350 | N-H Stretch | Medium intensity. Sharper than O-H. |
| 2960 – 2870 | C-H Stretch (sp | Strong absorptions from the tert-butyl methyls. |
| 1660 – 1690 | Amide I (C=O) | Primary ID. Strong stretch. Lower frequency than esters due to resonance. |
| 1530 – 1550 | Amide II (N-H Bend) | Characteristic of secondary amides. |
| 1580, 1475 | Ar-C=C Stretch | Aromatic ring breathing modes. |
| 680 – 750 | C-Br / Ar-H Bend | Fingerprint region. Meta-substitution typically shows bands ~780 and ~690 cm |
Quality Check:
-
Absence of broad peak at ~3400-3500 cm
(indicates dry sample, no water). -
Absence of doublet at ~3300-3400 cm
(indicates no primary amine starting material).
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3] (Authoritative text on general amide and aromatic shifts).
-
National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of N-(3-bromophenyl)acetamide. NIST Chemistry WebBook, SRD 69.[4] [Link] (Used as a validated proxy for aromatic ring fragmentation and substitution patterns).
-
PubChem. (2023).[3][5] Compound Summary for CID 12123 (N-(3-Bromophenyl)acetamide). National Library of Medicine. [Link] (Source for comparative aromatic NMR data).
-
Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. [Link] (Reference for calculation of substituent effects on chemical shifts).
Sources
- 1. 3-Bromoaniline(591-19-5) 1H NMR spectrum [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. N-(3-Bromophenyl)acetamide | C8H8BrNO | CID 12123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Acetamide, N-(4-bromophenyl)- [webbook.nist.gov]
- 5. CID 100979034 | C5H10NO+ | CID 100979034 - PubChem [pubchem.ncbi.nlm.nih.gov]
